Datiscin
Datiscin
Datiscin analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
5,7-Dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is a natural product found in Datisca cannabina with data available.
5,7-Dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is a natural product found in Datisca cannabina with data available.
Brand Name:
Vulcanchem
CAS No.:
16310-92-2
VCID:
VC21324083
InChI:
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3
SMILES:
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O
Molecular Formula:
C27H30O15
Molecular Weight:
594.5 g/mol
Datiscin
CAS No.: 16310-92-2
VCID: VC21324083
Molecular Formula: C27H30O15
Molecular Weight: 594.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Datiscin analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. 5,7-Dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is a natural product found in Datisca cannabina with data available. |
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CAS No. | 16310-92-2 |
Product Name | Datiscin |
Molecular Formula | C27H30O15 |
Molecular Weight | 594.5 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 |
Standard InChIKey | BJJCTXDEJUWVIC-UHFFFAOYSA-N |
SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O |
PubChem Compound | 5883291 |
Last Modified | Apr 15 2024 |
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